3-(Piperidin-4-yloxy)benzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This compound features a piperidine ring, a six-membered nitrogen-containing heterocycle, as a substituent at the para position of the benzamide. The compound has been studied for its potential biological activities, particularly in the field of medicinal chemistry.
The synthesis and characterization of 3-(Piperidin-4-yloxy)benzamide have been explored in various research studies focusing on structure-activity relationships and biological evaluations. Notably, research has indicated its potential as an inhibitor of the presynaptic choline transporter and its role in cancer cell proliferation inhibition .
3-(Piperidin-4-yloxy)benzamide can be classified as:
The synthesis of 3-(Piperidin-4-yloxy)benzamide can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate benzoyl chlorides or benzoic acids under specific conditions.
The synthesis often follows these general steps:
The molecular structure of 3-(Piperidin-4-yloxy)benzamide can be represented as follows:
This indicates that the compound consists of:
The compound's molecular weight is approximately 204.27 g/mol. The structure features a benzene ring bonded to a piperidine moiety through an ether linkage, contributing to its biological activity.
3-(Piperidin-4-yloxy)benzamide has shown reactivity in various chemical transformations:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, hydrolysis may require careful monitoring of pH and temperature to avoid degradation of sensitive functional groups.
The mechanism of action for 3-(Piperidin-4-yloxy)benzamide, particularly in relation to its biological effects, involves interaction with specific biological targets:
In vitro studies indicate that certain derivatives exhibit significant inhibitory activity against cancer cell lines with IC50 values in low micromolar ranges .
3-(Piperidin-4-yloxy)benzamide has several applications in scientific research:
A high-throughput screen (HTS) of the Molecular Libraries Probe Production Centers Network (MLPCN) library identified the 4-methoxy-3-(piperidin-4-yloxy)benzamide scaffold as a promising starting point for CHT inhibitor development. Initial lead compounds (1-7) exhibited moderate CHT inhibitory activity (IC₅₀ = 0.60–4.47 μM) in a membrane depolarization assay using HEK-293 cells expressing an endocytic-deficient human CHT mutant [1] [4].
Systematic structure-activity relationship (SAR) investigations revealed crucial molecular determinants for potency:
Table 1: SAR of Amide Modifications in 4-Methoxy-3-(piperidin-4-yloxy)benzamide Derivatives
Compound | R² Substituent | % Activity Remaining (100 nM Choline) | % Activity Remaining (10 µM Choline) | IC₅₀ (µM) (100 nM Choline) | IC₅₀ (µM) (10 µM Choline) |
---|---|---|---|---|---|
10a | Thiazole | 42.2 | 13.2 | 3.48 ± 0.40 | 1.02 ± 0.06 |
10b | Pyrazole | 42.6 | 18.9 | 4.93 ± 1.40 | 1.64 ± 0.30 |
10c | Thiophene | 76.4 | 36.7 | - | - |
10e | 3-Isopropylisoxazole | 10.9 | -2.8 | 0.24 ± 0.05 | 0.10 ± 0.02 |
10i | 6-Membered heteroaryl | 87.7 | 71.8 | - | - |
10j | Extended chain (n=1) | 37.4 | 9.9 | 2.13 ± 0.22 | 1.56 ± 0.14 |
Iterative medicinal chemistry optimization of the 4-methoxy-3-(piperidin-4-yloxy)benzamide scaffold culminated in the identification of ML352 (VU0476201, compound 10m). This compound features a 4-methylpiperidine ether and the 3-isopropylisoxazole amide identified as optimal groups during SAR exploration. ML352 emerged as a highly potent CHT inhibitor with nanomolar activity (IC₅₀ = 0.24 ± 0.05 µM at 100 nM choline; 0.10 ± 0.02 µM at 10 µM choline in radiolabeled uptake assays). Crucially, ML352 demonstrated a noncompetitive inhibition mechanism, evidenced by its potent inhibition at both low (near KM) and high (Vmax) choline concentrations. This mechanistic profile distinguishes it from the competitive inhibitor HC-3 and suggests potential advantages for maintaining efficacy in the high choline environment of the synaptic cleft [1] [4] [5]. ML352 was subsequently declared an MLPCN probe molecule for studying CHT function.
The inhibitory potency of ML352 and its analogs was rigorously characterized using radiolabeled [³H]choline uptake assays in HEK-293 cells stably expressing the human CHT LVAA mutant (Leu530Ala, Val531Ala), which exhibits enhanced surface expression. This assay directly measures the sodium-dependent transport of choline into cells. Compounds were evaluated at two distinct choline chloride concentrations: 100 nM (sub-KM) and 10 µM (Vmax). Initial screening assessed % activity remaining at 5 µM compound concentration. Compounds showing <50% activity remaining at either concentration progressed to full 10-point concentration-response curves (CRCs) for IC₅₀ determination. ML352 exhibited exceptional potency with IC₅₀ values of 92 nM (Ki) in follow-up binding studies, confirming its status as a highly potent CHT inhibitor. The consistent inhibition across both choline concentrations provided definitive evidence for its noncompetitive mechanism [1] [4] [5].
Table 2: Key Pharmacological Profile of ML352 (10m)
Property | Value/Result | Assay System |
---|---|---|
CHT Inhibition (IC₅₀, 100 nM Choline) | 0.24 ± 0.05 µM | Radiolabeled [³H]Choline Uptake in hCHT LVAA HEK-293 |
CHT Inhibition (IC₅₀, 10 µM Choline) | 0.10 ± 0.02 µM | Radiolabeled [³H]Choline Uptake in hCHT LVAA HEK-293 |
CHT Binding (Ki) | 92 nM | Radioligand Binding Assay |
Mechanism of Inhibition | Noncompetitive | Dual-concentration [³H]Choline Uptake |
AChE Inhibition | No significant inhibition (>10 µM) | Standard AChE Activity Assay |
ChAT Inhibition | No significant inhibition (>10 µM) | Standard ChAT Activity Assay |
A critical aspect of ML352's characterization involved assessing its selectivity profile against key off-targets, particularly other neurotransmitter sodium symporters (NSS). Comprehensive profiling revealed that ML352 (at concentrations up to 10 µM) exhibited no significant inhibitory activity against the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). Furthermore, ML352 showed no activity against a broad panel of receptors (GPCRs, ion channels) and enzymes, including acetylcholinesterase (AChE) and choline acetyltransferase (ChAT). This high selectivity profile confirms that ML352's effects are specifically mediated through CHT inhibition and minimizes the potential for off-target mediated side effects, making it a highly valuable pharmacological tool for dissecting CHT biology [5].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8